molecular formula C27H40O4 B13959420 6,10-Methano-1H-cyclooct(e)indene-7-carboxylic acid, 3-(1,5-dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo- CAS No. 32174-69-9

6,10-Methano-1H-cyclooct(e)indene-7-carboxylic acid, 3-(1,5-dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-

Cat. No.: B13959420
CAS No.: 32174-69-9
M. Wt: 428.6 g/mol
InChI Key: CPOBSJFACVUGSW-UHFFFAOYSA-N
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Description

The compound in question is a highly complex polycyclic molecule featuring a methano-bridged cyclooctindene core fused with additional carbocyclic and heterocyclic elements. Its structure includes:

  • Dodecahydro framework: A 12-membered saturated system with multiple stereocenters, conferring conformational rigidity .
  • Functional groups: A carboxylic acid at position 7, two ketone groups (9,11-dioxo), and a branched 1,5-dimethylhexyl substituent at position 2.
  • Structural complexity: The methano bridge (6,10-Methano) and fused indene system create a rigid, three-dimensional architecture, which may influence its biochemical activity and synthetic accessibility.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., steroids, isoquinoline derivatives) offer insights into its likely properties.

Properties

CAS No.

32174-69-9

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

1,5-dimethyl-6-(6-methylheptan-2-yl)-11,13-dioxotetracyclo[10.3.1.02,10.05,9]hexadec-14-ene-15-carboxylic acid

InChI

InChI=1S/C27H40O4/c1-15(2)7-6-8-16(3)18-9-10-19-23-20(11-12-26(18,19)4)27(5)14-17(24(23)29)22(28)13-21(27)25(30)31/h13,15-20,23H,6-12,14H2,1-5H3,(H,30,31)

InChI Key

CPOBSJFACVUGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C4CC3(C(=CC4=O)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethylhexyl)-2,3,3a,4,5,5a,6,9,10,11,11a,11b-dodecahydro-3a,6-dimethyl-9,11-dioxo-6,10-methano-1H-cyclooct(e)indene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with structurally related molecules from the evidence:

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Key References
Target Compound Methano-bridged cyclooctindene Carboxylic acid, dioxo, dimethylhexyl ~450 (estimated)
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one () Indeno-chromenone Hydroxy, ketone 300.26
Steroid derivative (13) () Dodecahydro phenanthrene Ketone, dimethylhexyl, diphenylpropyl ~500 (estimated)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d, ) Isoquinoline Methoxy, ester, methyl ~295 (estimated)
(Z,E)-(1R,2R,3S,4R)-4-[(benzyloxy)amino]-2,3-O-isopropylidene-6-(triphenylstannyl)-5-methylenecyclopentane-1,2,3-triol (9Z/E, ) Cyclopentane Stannyl, isopropylidene, benzyloxyamino ~800 (estimated)

Key Observations:

Core Rigidity vs. Flexibility: The target compound’s methano bridge and dodecahydro framework likely make it more rigid than the indeno-chromenone in or the isoquinoline derivatives in . This rigidity could enhance binding specificity in biological systems but complicate synthesis . In contrast, cyclopentane-based compounds () exhibit greater conformational flexibility due to smaller ring systems and protective groups like isopropylidene .

The dimethylhexyl substituent is shared with steroid derivative 13 (), suggesting shared lipophilic properties relevant to membrane interactions .

Synthetic Challenges :

  • The target compound’s complexity parallels cyclopentane derivatives in , where multi-step reactions (e.g., stannyl additions, protective group manipulations) are required .

Potential Biochemical Interactions

  • Steroid-like activity : The dimethylhexyl group and dodecahydro framework suggest possible interactions with lipid-binding proteins or steroid receptors, akin to ’s ribosomal protein kinase modulators .
  • Acid-base properties : The carboxylic acid group may enable pH-dependent solubility or ionic interactions absent in ester/amide analogs () .

Stability and Reactivity

  • The 9,11-dioxo groups could render the compound susceptible to nucleophilic attack, contrasting with the stability of methoxy or hydroxy groups in –2 .

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